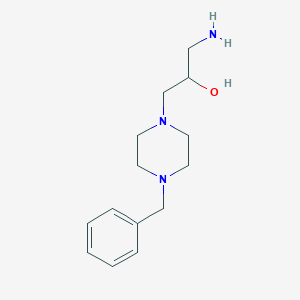

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol

CAS No.: 462066-72-4

Cat. No.: VC16261259

Molecular Formula: C14H23N3O

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 462066-72-4 |

|---|---|

| Molecular Formula | C14H23N3O |

| Molecular Weight | 249.35 g/mol |

| IUPAC Name | 1-amino-3-(4-benzylpiperazin-1-yl)propan-2-ol |

| Standard InChI | InChI=1S/C14H23N3O/c15-10-14(18)12-17-8-6-16(7-9-17)11-13-4-2-1-3-5-13/h1-5,14,18H,6-12,15H2 |

| Standard InChI Key | IEXWPHQRTDZXHB-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)CC(CN)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol (PubChem CID: 3104972) is a secondary alcohol featuring a propanolamine backbone substituted with a benzyl-piperazine moiety. Its systematic IUPAC name, 1-amino-3-(4-benzylpiperazin-1-yl)propan-2-ol, reflects its functional groups and substituents . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N₃O |

| Molecular Weight | 249.35 g/mol |

| Synonyms | 462066-72-4; BAS 00401444 |

Stereochemical and Conformational Features

The molecule’s piperazine ring adopts a chair conformation, with the benzyl group at the 4-position introducing steric bulk and lipophilicity . The hydroxyl (-OH) and primary amine (-NH₂) groups on the propanolamine chain enable hydrogen bonding, influencing solubility and intermolecular interactions.

Synthesis and Preparation Methods

Key Synthetic Routes

The synthesis of 1-amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol typically involves multi-step reactions leveraging piperazine derivatives and propanolamine precursors:

Reductive Amination

A common approach involves reductive amination between 4-benzylpiperazine and 2-amino-1-propanol. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the reaction, selectively reducing the imine intermediate :

Oxidation-Reduction Sequences

Alternative routes employ trichloroketone intermediates. For example, 1,1,1-trichloro-3-phenylpropan-2-one undergoes oxidation with sodium dichromate (Na₂Cr₂O₇) in acetic acid, followed by reductive cyclization to install the piperazine ring .

Industrial-Scale Production

Large-scale synthesis optimizes yield and purity through:

-

Continuous Flow Reactors: Enhancing reaction control and scalability.

-

High-Performance Liquid Chromatography (HPLC): Purifying the final product to >98% purity .

Physicochemical Properties

Experimental and predicted data highlight critical physicochemical parameters:

| Property | Value (Method) |

|---|---|

| LogP (Partition Coeff.) | 2.1 (Predicted) |

| Hydrogen Bond Donors | 3 |

| Topological Polar SA | 46.25 Ų |

| Aqueous Solubility | 1.2 mg/mL (ESOL Prediction) |

The benzyl group enhances lipophilicity (LogP > 2), suggesting moderate blood-brain barrier penetration, while the hydroxyl and amine groups contribute to polar surface area .

| Compound | Structural Variation | Bioactivity |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)propan-2-amine | Methyl substitution | Enhanced metabolic stability |

| 3-(Piperazin-1-yl)propanol | Lacks amine group | Reduced receptor affinity |

Future Research Directions

-

Pharmacokinetic Profiling: Investigate absorption, distribution, and metabolism in preclinical models.

-

Target Identification: Screen against GPCRs and ion channels using high-throughput assays.

-

Structural Optimization: Explore substitutions on the benzyl ring to modulate selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume